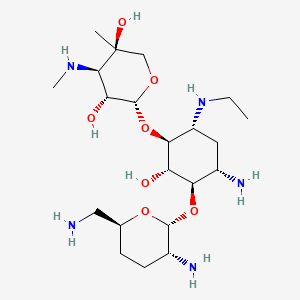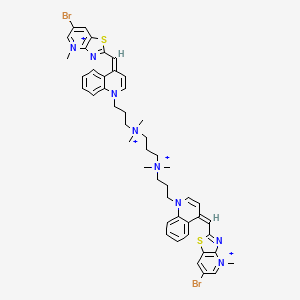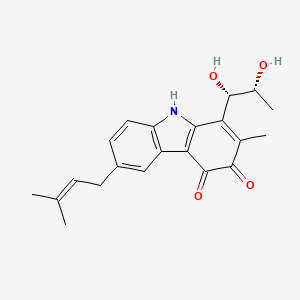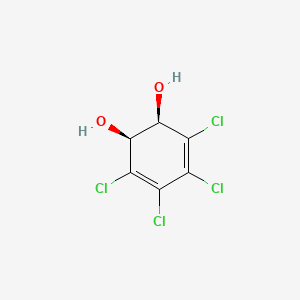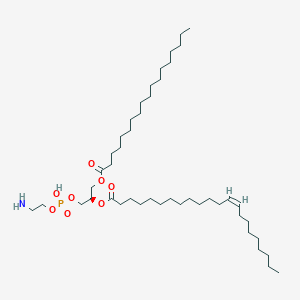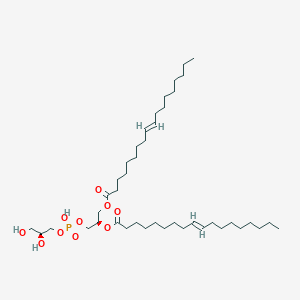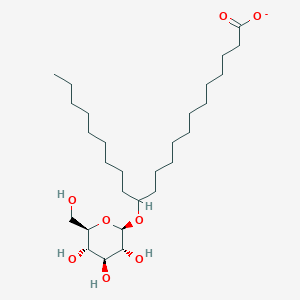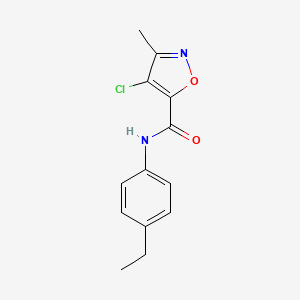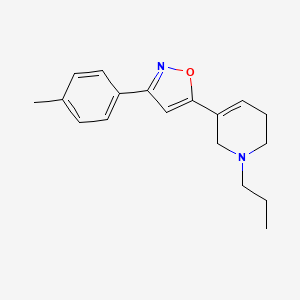![molecular formula C30H22ClF3N2O2 B1242839 1-Benzyl-1-[[3-(4-chlorophenyl)-5-methyl-1-benzofuran-2-yl]methyl]-3-(2,4,6-trifluorophenyl)urea CAS No. 146011-65-6](/img/structure/B1242839.png)
1-Benzyl-1-[[3-(4-chlorophenyl)-5-methyl-1-benzofuran-2-yl]methyl]-3-(2,4,6-trifluorophenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fr 145237 is a member of benzofurans.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Research efforts have detailed the synthesis and structural characterization of various benzofuran derivatives, which share structural motifs with the compound . For example, studies have reported on the crystal structures of benzofuran derivatives, highlighting their molecular configurations, intermolecular interactions, and the implications of substituents on their physical properties (Choi, Seo, Son, & Lee, 2010), (Choi, Seo, Son, & Lee, 2010). These findings are crucial for understanding the chemical behavior and potential applications of such compounds in various fields, including material science and pharmacology.
Photochromic Properties
The photochromic behavior of benzofuran derivatives has been explored, demonstrating their potential in developing light-responsive materials. This research is exemplified by the synthesis and analysis of photochromic diarylethene derivatives with benzofuran groups, which showed significant reactivity even in the crystalline phase (Yamaguchi & Irie, 2005). Such properties could be leveraged in designing optical switches, data storage devices, and sensors.
Inhibitory Activity and Molecular Interaction
Investigations into the inhibitory activities of benzofuran derivatives against specific enzymes or receptors have provided insights into their potential therapeutic applications. For instance, the synthesis of triazolylurea and carbonyl amide derivatives related to benzofuran and their evaluation for inhibitory activity have been reported, suggesting possible applications in drug development (Dong & Liu, 2003). These studies contribute to a broader understanding of how such compounds interact at the molecular level, which is essential for the rational design of new therapeutic agents.
Cyclodextrin Complexation and Molecular Devices
Research on the complexation of stilbene derivatives with cyclodextrins, resembling the structural complexity of the given urea compound, highlights the potential of these systems in forming molecular devices. These complexes exhibit photoisomerization behaviors, which could be utilized in the construction of advanced molecular devices with specific functions (Lock, May, Clements, Lincoln, & Easton, 2004). Such studies pave the way for the innovative application of benzofuran derivatives in nanotechnology and molecular engineering.
Propiedades
Número CAS |
146011-65-6 |
|---|---|
Nombre del producto |
1-Benzyl-1-[[3-(4-chlorophenyl)-5-methyl-1-benzofuran-2-yl]methyl]-3-(2,4,6-trifluorophenyl)urea |
Fórmula molecular |
C30H22ClF3N2O2 |
Peso molecular |
535 g/mol |
Nombre IUPAC |
1-benzyl-1-[[3-(4-chlorophenyl)-5-methyl-1-benzofuran-2-yl]methyl]-3-(2,4,6-trifluorophenyl)urea |
InChI |
InChI=1S/C30H22ClF3N2O2/c1-18-7-12-26-23(13-18)28(20-8-10-21(31)11-9-20)27(38-26)17-36(16-19-5-3-2-4-6-19)30(37)35-29-24(33)14-22(32)15-25(29)34/h2-15H,16-17H2,1H3,(H,35,37) |
Clave InChI |
GJRPAGNTTAPJCC-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)OC(=C2C3=CC=C(C=C3)Cl)CN(CC4=CC=CC=C4)C(=O)NC5=C(C=C(C=C5F)F)F |
SMILES canónico |
CC1=CC2=C(C=C1)OC(=C2C3=CC=C(C=C3)Cl)CN(CC4=CC=CC=C4)C(=O)NC5=C(C=C(C=C5F)F)F |
Sinónimos |
FR 145237 FR-145237 FR145237 N-benzyl-N-((3-(4-chlorophenyl)-5-methyl-2-benzofuranyl)methyl)-N'-(2,4,6-trifluorophenyl)urea |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



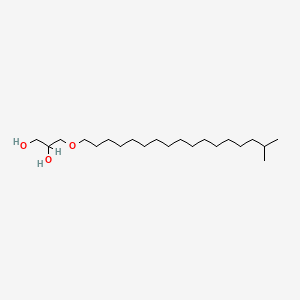
![3a,5a-Dimethyl-1-propan-2-yl-6-(3,4,5-trihydroxyoxan-2-yl)oxy-2,3,4,5,6,7-hexahydrocyclohepta[e]indene-8-carbaldehyde](/img/structure/B1242757.png)
![10-[2-[4-(2,4-Difluorophenyl)piperazin-1-yl]ethyl]-4-(furan-2-yl)-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-7-amine](/img/structure/B1242759.png)
